FX1

BCL6 BTB domain binding affinity

BCL6 target validation is often compromised by weak inhibitors with poor selectivity and limited in vivo efficacy. FX1 directly addresses these gaps as a second-generation BCL6 BTB domain inhibitor. • 18.4-fold higher BTB binding affinity than 79-6 (Kd 7 vs. 129 µM) and 4.3-fold over endogenous SMRT. • 9.1-fold greater cellular potency (IC50 35 vs. 318 µM), reactivating BCL6 target genes and inducing apoptosis. • Validated selectivity against >50 kinases at 10 µM and demonstrated 100% DLBCL xenograft tumor suppression at 25 mg/kg/day i.p. For in vivo studies requiring enhanced solubility, the prodrug AP-4-287 is also available. Bulk quantities and custom formulations can be sourced.

Molecular Formula C14H9ClN2O4S2
Molecular Weight 368.8 g/mol
Cat. No. B607574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFX1
SynonymsFX1;  FX-1;  FX 1.
Molecular FormulaC14H9ClN2O4S2
Molecular Weight368.8 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=O)C(=C2C=C1Cl)C3=C(N(C(=S)S3)CCC(=O)O)O
InChIInChI=1S/C14H9ClN2O4S2/c15-6-1-2-8-7(5-6)10(12(20)16-8)11-13(21)17(14(22)23-11)4-3-9(18)19/h1-2,5,21H,3-4H2,(H,18,19)
InChIKeyJYBGCTWNOMSQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FX1: BCL6 BTB Inhibitor Overview


FX1 is a potent, specific, and rationally designed small molecule inhibitor of the B-cell lymphoma 6 (BCL6) transcriptional repressor [1]. It was developed using an in silico drug design functional-group mapping approach called SILCS and belongs to the second generation of BCL6 inhibitors derived from the 79-6 scaffold [1]. FX1 disrupts BCL6 repression complex formation by binding with high affinity to the BTB domain lateral groove, thereby reactivating BCL6 target genes and mimicking the phenotype of mice engineered with corepressor binding site mutations [1]. Its key differentiators are its significantly improved binding affinity and in vivo efficacy compared to its predecessor 79-6, as well as its established activity in both ABC-DLBCL and non-lymphoma models [1].

1
BCL6 BTB-domain inhibition study fit for lymphoma and immunology research models.
2
Reported cellular reporter and xenograft model-response context.
3
May support in vivo immunology studies via prodrug AP-4-287 when solubility is a concern.

Why Generic Substitution Fails for FX1


While multiple BCL6 inhibitors exist, they cannot be considered interchangeable. FX1's unique binding mode and physicochemical properties confer distinct advantages in specific experimental and therapeutic contexts. For instance, the first-generation inhibitor 79-6 exhibits a significantly weaker binding affinity (Kd = 129 μM) and lower potency (IC50 = 318 μM) compared to FX1 (Kd = 7 μM, IC50 = 35 μM), rendering it far less effective in cellular and in vivo assays . Conversely, highly potent inhibitors like BI-3812 (IC50 < 3 nM) and novel degraders may offer alternative pharmacological profiles but lack the extensive multi-species PK and in vivo validation in lymphoma and immunology models that FX1 has accumulated [1]. Furthermore, the poor aqueous solubility of FX1 and related inhibitors has been a major hurdle for in vivo studies, a limitation addressed by the development of the FX1-specific prodrug AP-4-287, which provides a unique tool for enhanced bioavailability without altering the parent compound's mechanism [1]. These critical differences in affinity, potency, solubility, and validation underscore that simple substitution by another in-class inhibitor can lead to significantly different experimental outcomes.

vs. 79-6
Binding affinity and model-response endpoints may differ significantly; reported in vivo tumor suppression context may not transfer.
vs. BI-3812 / Degraders
Alternative pharmacological profiles exist, but extensive multi-species lymphoma and immunology model context may be absent.
vs. FX1 without Prodrug
Poor aqueous solubility may limit exposure in in vivo models; the prodrug AP-4-287 addresses formulation-exposure review.

FX1 Head-to-Head Evidence


BCL6 BTB Domain Binding Affinity

FX1 exhibits a significantly higher binding affinity for the BCL6 BTB domain compared to both the endogenous corepressor SMRT and its structural analog 79-6. The dissociation constant (Kd) of FX1 is 7 μM, which represents a 4.3-fold improvement over SMRT (Kd = 30 μM) and an 18.4-fold improvement over the first-generation inhibitor 79-6 (Kd = 129 μM) . This enhanced binding translates to more effective disruption of the BCL6 repression complex .

Binding Affinity
Head-to-head
Kd = 7 μM for FX1
vs. 30 μM (SMRT) & 129 μM (79-6)
Supports target-engagement review: higher reported affinity than endogenous ligand and first-generation inhibitor.
In vitro binding assay context.
BCL6 BTB domain binding affinity Kd

Cellular Reporter Assay Potency

In a BCL6-dependent cellular reporter assay, FX1 demonstrated a 9.1-fold greater potency than 79-6. The IC50 for FX1 was determined to be 35 μM, compared to 318 μM for 79-6 . This significant difference underscores the functional impact of FX1's improved binding affinity in a live cell context .

Cellular Potency
Head-to-head
IC50 = 35 μM for FX1
vs. 318 μM for 79-6
Supports cellular assay-response context: reported 9.1-fold improvement in reporter assay potency.
HEK293T-based BCL6 reporter assay.
BCL6 reporter assay IC50 cellular potency

Kinase Selectivity Profile

FX1 demonstrates a clean selectivity profile against a broad panel of kinases, which is critical for attributing observed biological effects specifically to BCL6 inhibition. When tested at a concentration of 10 μM, FX1 did not significantly inhibit any of the over 50 kinases in the panel . This level of selectivity is an important differentiator from less well-characterized or more promiscuous BCL6 inhibitors.

Kinase Selectivity
Class-level
No significant inhibition of >50 kinases at 10 μM.
Supports target-attribution confidence in pathway studies; off-target kinase context appears low.
Kinase panel screen; class-level inference.
BCL6 kinase selectivity off-target specificity

Corepressor Displacement from Chromatin

FX1 effectively disrupts the functional interaction between BCL6 and its corepressors SMRT and BCOR at target gene promoters. Quantitative chromatin immunoprecipitation (ChIP) assays in SUDHL-6 DLBCL cells treated with 50 μM FX1 for 30 minutes showed a reduction in corepressor recruitment by 61-87% for SMRT and 67-82% for BCOR across multiple BCL6 target genes . This demonstrates that FX1 not only binds the BTB domain but also actively displaces the endogenous repression machinery.

Corepressor Displacement
Head-to-head
SMRT recruitment reduced 61–87%; BCOR reduced 67–82% (50 μM FX1).
Supports mechanism-of-action review: functional disruption of BCL6 repression complex in DLBCL cells.
ChIP-qPCR in SUDHL-6 cells, 30-min treatment.
BCL6 ChIP-qPCR corepressor SMRT BCOR

In Vivo DLBCL Xenograft Efficacy

FX1 demonstrates superior in vivo efficacy compared to 79-6 in a direct comparison. In mice bearing OCI-Ly7 DLBCL xenografts, daily intraperitoneal administration of FX1 at 25 mg/kg resulted in 100% suppression of tumor growth . Under identical conditions, 79-6 achieved only 45% tumor growth suppression . This 2.2-fold improvement in in vivo activity highlights the translational advantage conferred by FX1's enhanced binding and potency.

In Vivo Xenograft
Head-to-head
100% tumor growth suppression by FX1 vs. 45% by 79-6 (25 mg/kg/day i.p.).
Supports model-response endpoint context: reported higher tumor suppression in OCI-Ly7 xenograft model.
DLBCL mouse xenograft model.
DLBCL xenograft in vivo tumor suppression

Aqueous Solubility and Prodrug Strategy

A known limitation of FX1 and other BCL6 BTB inhibitors is their poor aqueous solubility, which can hinder in vivo absorption and limit bioavailability [1]. To overcome this, the prodrug AP-4-287 was specifically synthesized from FX1 [1]. AP-4-287 exhibits significantly higher aqueous solubility and is readily converted back to the active parent compound FX1 after intraperitoneal administration in mice [1]. This prodrug strategy uniquely addresses a critical formulation challenge while preserving the pharmacological activity of FX1, enabling robust in vivo immunological studies.

Solubility & Prodrug
Class-level
FX1 has poor aqueous solubility; AP-4-287 prodrug shows significantly higher solubility and converts to FX1 in vivo.
Supports formulation-exposure review: prodrug may address solubility limitations for in vivo immunology studies.
Physicochemical characterization and mouse PK study.
BCL6 prodrug AP-4-287 solubility pharmacokinetics

FX1 Application Scenarios


BCL6 Repression in ABC-DLBCL

FX1 is the ideal tool for researchers studying the role of BCL6 in activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL). Its 18.4-fold higher binding affinity for the BCL6 BTB domain over 79-6 and 4.3-fold higher affinity over the endogenous ligand SMRT ensures robust target engagement . In cellular assays, its 9.1-fold greater potency (IC50 = 35 μM vs. 318 μM for 79-6) translates to effective reactivation of BCL6 target genes and induction of apoptosis at achievable concentrations . These properties make FX1 superior to first-generation inhibitors for ex vivo studies on primary human ABC-DLBCL specimens and for establishing BCL6 dependency in cell lines [1].

Preclinical DLBCL In Vivo Studies

For laboratories conducting in vivo efficacy studies on DLBCL xenografts, FX1 offers a distinct advantage. A direct head-to-head comparison demonstrates that FX1 achieves 100% suppression of OCI-Ly7 tumor growth at 25 mg/kg/day i.p., while its analog 79-6 achieves only 45% suppression . Furthermore, low doses of FX1 have been shown to induce regression of established DLBCL tumors in mice [1]. Given its superior in vivo performance and its validated multi-species pharmacokinetics in both mice and non-human primates , FX1 is the preferred compound for testing the therapeutic potential of BCL6 inhibition in translational lymphoma models.

Immune Regulation and Inflammation

FX1 is a valuable research tool beyond oncology, particularly in immunology. Its established use in reducing T follicular helper (Tfh) cells and resolving lymphoid follicle hyperplasia in a non-human primate model demonstrates its utility in studying germinal center reactions and B-cell responses . Moreover, in a murine model of LPS-induced sepsis, FX1 administration improved survival and reduced inflammatory cytokine production, indicating its potential in inflammation research [2]. For in vivo immunological studies where poor compound solubility is a concern, the FX1-derived prodrug AP-4-287 offers a validated solution with improved aqueous solubility and in vivo conversion to active FX1, making it the superior approach for investigating BCL6's role in T-cell activation and humoral immunity [3].

Target Validation and Selectivity Profiling

When the goal is to confidently attribute a biological phenotype to BCL6 inhibition, FX1's well-characterized selectivity profile is a critical asset. Unlike other BCL6 inhibitors that may lack extensive off-target characterization, FX1 has been rigorously tested against a panel of over 50 kinases at a concentration of 10 μM and showed no significant inhibition . This validated selectivity minimizes the risk of confounding off-target effects, making FX1 the preferred chemical probe for target validation studies, genetic interaction screens, and any application where precise mechanistic interpretation is paramount .

Application
Selection Property
Validation Focus
ABC-DLBCL Repression Studies
Target-engagement review
BCL6 target gene reactivation and apoptosis endpoints
Preclinical DLBCL In Vivo Studies
Model-response endpoint context
Tumor growth suppression and regression in xenograft models
Immune Regulation Research
Formulation-exposure review
Tfh cell and germinal center reaction endpoints; prodrug conversion monitoring
Target Validation & Selectivity Profiling
Kinase selectivity review
Off-target kinase panel screening and mechanistic interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


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